An In-depth Technical Guide to tert-Butyl bromoacetate for Researchers
An In-depth Technical Guide to tert-Butyl bromoacetate for Researchers
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl bromoacetate (B1195939) (t-BuBA) is a versatile and reactive chemical compound extensively utilized in organic synthesis.[1] As a key building block, it serves as an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[2][3][4] This guide provides a comprehensive overview of its chemical properties, applications, safety protocols, and experimental methodologies relevant to a research and development setting.
Core Chemical and Physical Properties
Tert-butyl bromoacetate is a halogenated ester recognized for its utility as an alkylating agent.[2][5] It is typically a colorless to light yellow, transparent liquid with a pungent odor.[6][7] Its stability is good under recommended cool and dry storage conditions.[1][7]
Table 1: Physical and Chemical Properties of tert-Butyl bromoacetate
| Property | Value | Source(s) |
| CAS Number | 5292-43-3 | [1][5][6] |
| Molecular Formula | C₆H₁₁BrO₂ | [3][5][6] |
| Molecular Weight | 195.05 g/mol | [5][6] |
| Appearance | Colorless to slight yellow clear liquid | [1][6][7] |
| Odor | Pungent | [2][6] |
| Boiling Point | 50 °C at 10 mmHg[8][9][10] / 175°C[2] / 159-164°C (lit.)[11][12] | Multiple |
| Melting Point | 44-47 °C | [10][13] |
| Density | ~1.33 g/cm³ (or g/mL) at 20-25 °C | [2][8][9] |
| Flash Point | 49 °C (120-121 °F) | [2][7][8][14] |
| Refractive Index | ~1.445 at 20 °C | [2][8][9] |
| Solubility | Immiscible or partly miscible with water.[2][7][14] Miscible with ethanol, chloroform, ether, and ethyl acetate.[2][3][7][15] | Multiple |
Safety and Hazard Information
Tert-butyl bromoacetate is a hazardous substance and requires careful handling in a laboratory setting. It is a flammable liquid and vapor.[6][14][16] The primary acute hazard is its lachrymatory effect, causing significant eye irritation and tearing.[1][16][17] It is also classified as corrosive and can cause severe skin burns and eye damage upon contact.[2][17][18] Ingestion is harmful and may lead to serious internal damage.[2][14]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| Pictograms | 🔥, corrosive, health hazard, exclamation mark | Flammable, Corrosive, Health Hazard, Irritant | [6][17][18] |
| Signal Word | Danger | [6][18] | |
| Hazard Statements | H226 | Flammable liquid and vapor | [6][18] |
| H302 | Harmful if swallowed | [6][18] | |
| H314 | Causes severe skin burns and eye damage | [18] | |
| H318 | Causes serious eye damage | [2] | |
| H335 | May cause respiratory irritation | [18] | |
| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [16][17][18] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][17][18] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [18] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [18] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] | |
| P403+P235 | Store in a well-ventilated place. Keep cool. | [17][18] |
Core Applications in Research and Development
The reactivity of the carbon-bromine bond and the presence of the tert-butyl ester protecting group make tert-butyl bromoacetate a valuable reagent in several areas.
-
Alkylating Agent : It is widely used to introduce the CH₂COOC(CH₃)₃ moiety onto various nucleophiles, including amines, phenols, and thiols. This is a fundamental step in the synthesis of more complex molecules.[2][5][19]
-
Peptide and Peptoid Synthesis : It serves as a building block for creating N-substituted oligoglycines (peptoids) and for protecting amino acids during peptide synthesis.[8][9][15] The tert-butyl group can be selectively removed under acidic conditions without affecting other sensitive parts of the molecule.
-
Pharmaceutical Intermediates : The compound is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][15][20] Examples include its use in preparing collagenase inhibitors, antiviral agents, and receptor antagonists.[2][7][8][19]
-
Agrochemicals : In the agrochemical industry, it is used to synthesize herbicides, fungicides, and insecticides.[4][20]
Experimental Protocols and Methodologies
The following sections detail common experimental procedures involving tert-butyl bromoacetate.
Synthesis of tert-Butyl bromoacetate
One common laboratory-scale synthesis involves the esterification of bromoacetic acid with isobutylene, using a strong acid resin as a catalyst.[21]
Detailed Methodology:
-
Setup : A reaction vessel is charged with bromoacetic acid (1.0 mol), a suitable solvent like tetrahydrofuran (B95107) (THF), and a strong acidic cation exchange resin (e.g., Amberlyst 15).[21]
-
Reaction : The mixture is cooled to approximately 10-15 °C. Isobutylene gas (1.4 mol) is then slowly bubbled through the solution.[21]
-
Monitoring : The reaction is maintained at this temperature for several hours (e.g., 5 hours) and monitored by Thin Layer Chromatography (TLC) until the bromoacetic acid is completely consumed.[21]
-
Workup : The resin catalyst is removed by filtration. The filtrate, containing the product, is then subjected to reduced pressure distillation to remove the solvent.[19][21]
-
Purification : The crude product is purified by fractional vacuum distillation to yield pure tert-butyl bromoacetate.[19][21]
Caption: Workflow for the catalyzed synthesis of tert-butyl bromoacetate.
General Protocol for N-Alkylation
This protocol describes a typical procedure for the alkylation of a primary or secondary amine using tert-butyl bromoacetate.
Detailed Methodology:
-
Setup : The amine substrate (1.0 eq.) is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 1.5-2.0 eq.) is added.
-
Addition : The reaction mixture is stirred, and tert-butyl bromoacetate (1.1-1.2 eq.) is added dropwise, often at room temperature or while cooling in an ice bath to control any initial exotherm.
-
Reaction : The reaction is stirred at room temperature (or with gentle heating if necessary) for several hours (typically 2-24 h). Progress is monitored by TLC or LC-MS.
-
Workup : Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica (B1680970) gel.
Caption: Workflow for a typical N-alkylation reaction using t-BuBA.
Structure-Function Relationships
The utility of tert-butyl bromoacetate in synthesis is a direct result of its specific chemical structure. The logical relationship between its structural features and its primary applications is outlined below.
Caption: Relationship between chemical features and applications of t-BuBA.
References
- 1. nbinno.com [nbinno.com]
- 2. tert-Butyl bromoacetate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. tert-Butyl bromoacetate | 5292-43-3 [chemicalbook.com]
- 4. Tert-butyl Bromoacetate | 5292-43-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. scbt.com [scbt.com]
- 6. tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tert-Butyl Bromoacetate CAS 5292-43-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 5292-43-3 Cas No. | tert-Butyl bromoacetate | Apollo [store.apolloscientific.co.uk]
- 9. tert-Butyl bromoacetate 98 5292-43-3 [sigmaaldrich.com]
- 10. tert-Butyl bromoacetate CAS#: 5292-43-3 [m.chemicalbook.com]
- 11. tert-Butyl bromoacetate 98 5292-43-3 [sigmaaldrich.com]
- 12. T-Butyl Bromoacetate 5292-43-3, Information for T-Butyl Bromoacetate 5292-43-3, Suppliers of T-Butyl Bromoacetate 5292-43-3 [chemnet.com]
- 13. Page loading... [wap.guidechem.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. nbinno.com [nbinno.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
- 19. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 20. htdchem.com [htdchem.com]
- 21. tert-Butyl bromoacetate synthesis - chemicalbook [chemicalbook.com]
